molecular formula C9H4Cl3N3O2 B11789982 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789982
M. Wt: 292.5 g/mol
InChI Key: KPDVTWGMMMFEHL-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with chlorine atoms at positions 5 and on the phenyl ring (3,4-dichloro), along with a carboxylic acid group at position 4.

Properties

Molecular Formula

C9H4Cl3N3O2

Molecular Weight

292.5 g/mol

IUPAC Name

5-chloro-2-(3,4-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl3N3O2/c10-5-2-1-4(3-6(5)11)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17)

InChI Key

KPDVTWGMMMFEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2N=C(C(=N2)Cl)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it valuable for developing new compounds.

Biology

The biological activities of this compound have been extensively studied:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been compared favorably with established antibiotics like penicillin G and ciprofloxacin .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, molecular docking studies suggest that certain analogues bind effectively to tubulin, disrupting cell division and leading to apoptosis in cancerous cells .

Medicine

The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases:

  • Cancer Treatment : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor volume when administered alongside traditional chemotherapeutics like cisplatin. This suggests a synergistic effect that enhances overall antitumor efficacy .
  • Antifungal Applications : The compound's efficacy against fungal pathogens has led to its investigation as a potential treatment for fungal infections, particularly those resistant to conventional therapies .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its stability and reactivity. It can be employed in agricultural formulations as a fungicide or herbicide due to its biological activity against plant pathogens.

Case Studies

Several case studies highlight the efficacy and applications of this compound:

  • In Vivo Tumor Models : A study demonstrated that administration of this compound resulted in a significant reduction in tumor size in models using A549 lung cancer cells compared to control groups .
  • Synergistic Effects with Chemotherapeutics : When combined with cisplatin in preclinical trials, the compound exhibited enhanced antitumor activity, suggesting potential for combination therapy strategies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Triazole-carboxylic acids with modified aryl groups demonstrate how substituent positioning and electronegativity impact activity:

Compound Name Aryl Substituent Molecular Formula Key Properties/Activities Reference
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-chloro-2-fluorophenyl C₁₀H₇ClFN₃O₂ Fluorine enhances electronegativity; potential improved membrane permeability
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl with benzyl C₁₆H₁₅N₅O₂S 40% growth inhibition in NCI-H522 lung cancer cells
Target Compound: 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 3,4-dichlorophenyl C₉H₅Cl₃N₃O₂ (inferred) Hypothesized enhanced halogen bonding and cytotoxicity due to Cl density

Key Observations :

  • Steric and Solubility Factors: The 3,4-dichlorophenyl group in the target compound may reduce solubility compared to mono-halogenated analogs but improve binding affinity in hydrophobic pockets .
Functional Group Modifications

Replacing the carboxylic acid group with other functionalities alters bioactivity and physicochemical behavior:

Compound Name Functional Group Key Properties/Activities Reference
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Carboxamide Increased metabolic stability; potential for oral bioavailability
5-Chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic acid methyl ester Methyl ester + ribose Enhanced hydrophilicity (PSA = 126.93); likely nucleoside analog applications
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thione Improved metal-binding capacity; noted IR absorption at 1243 cm⁻¹ (C=S)

Key Observations :

  • Carboxylic Acid vs. Carboxamide : The free acid group in the target compound may confer higher polarity and ionization at physiological pH, influencing cellular uptake .
  • Ester Derivatives : Methyl esters (e.g., ) act as prodrugs, masking the acid to improve absorption, but require hydrolysis for activation.

Key Observations :

  • Thiazole/Triazole Hybrids : Combining triazole with thiazole rings (e.g., ) synergistically improves antiproliferative effects, likely via dual inhibition pathways.
  • Chlorine Density: The target compound’s trichlorinated structure may confer stronger DNA intercalation or topoisomerase inhibition compared to mono-chlorinated analogs .

Biological Activity

5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of chlorine substituents enhances its biological activity and solubility. Its molecular formula is C10H6Cl3N3O2C_{10}H_{6}Cl_{3}N_{3}O_2, and it has a molecular weight of 292.53 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assays

A study conducted by Liang et al. (2021) assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that this compound exhibited a GI50 value of less than 10 nM against multiple cell lines, including SF-539 (glioblastoma) and MDA-MB-435 (breast cancer) .

Table 1: Anticancer Activity of this compound

Cell LineGI50 (nM)TGI (nM)
SF-539<10<10
MDA-MB-435<10<10
OVCAR-3<10<10
A498<10<10

The mechanism underlying the anticancer activity involves interaction with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A comprehensive study published in 2021 evaluated various triazole derivatives for their antibacterial efficacy against common pathogens such as E. coli and S. aureus. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL .

Table 2: Antibacterial Activity of Triazole Derivatives

Bacterial StrainMIC (µg/mL)
E. coli5
S. aureus10
Pseudomonas aeruginosa20

Structure-Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structural features. The introduction of electron-withdrawing groups like chlorine enhances their lipophilicity and biological efficacy. Studies suggest that modifications at specific positions on the triazole ring can lead to improved potency against cancer and bacterial strains .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5-chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and what critical steps require optimization?

  • Methodological Answer : A plausible synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3,4-dichlorophenyl azide and a chloro-substituted propargyl carboxylic acid precursor. Key optimizations include:

  • Reagent stoichiometry : Adjusting molar ratios to minimize unreacted intermediates.
  • Temperature control : Maintaining 60–80°C to enhance cyclization efficiency while avoiding decomposition.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the triazole core .
    • Validation : Confirm product identity via 1^1H/13^{13}C NMR and LC-MS, comparing chemical shifts with analogous triazole derivatives (e.g., 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid) .

Q. What spectroscopic techniques are most effective for characterizing the substituent positions in this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can distinguish aromatic protons (3,4-dichlorophenyl group) via coupling patterns and integration. 13^{13}C NMR identifies carboxylic acid (C=O ~170 ppm) and triazole carbons.
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and triazole C=N absorption (~1450–1600 cm1^{-1}).
  • High-resolution mass spectrometry (HR-MS) : Verify molecular formula (C9_9H5_5Cl3_3N3_3O2_2) with <2 ppm error .

Q. How should researchers handle safety risks associated with intermediates like 3,4-dichlorophenyl isocyanate during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Storage : Keep intermediates in airtight containers away from moisture (reacts with water to release CO2_2) and strong acids/bases .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly when twinning or disorder is observed?

  • Methodological Answer :

  • Software tools : Use SHELXL for refinement, leveraging its robust handling of twinned data via HKLF5 format. Apply the TWIN/BASF commands to model twin domains .
  • Disorder modeling : Split occupancy of disordered chlorine atoms using PART instructions and restrain anisotropic displacement parameters (ADPs) with SIMU/SADI .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carboxylic acid carbonyl).
  • Fukui indices : Calculate ff^- (nucleophilic attack) and f+f^+ (electrophilic attack) to map reactive sites.
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS .

Q. What experimental designs evaluate the compound’s potential as a kinase inhibitor in enzymatic assays?

  • Methodological Answer :

  • Kinase selection : Target kinases with known triazole-carboxylic acid interactions (e.g., EGFR, VEGFR).
  • Assay conditions : Use ADP-Glo™ kinase assay with ATP concentrations near KmK_m (10–100 µM) to measure IC50_{50}.
  • Control compounds : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) to validate signal-to-noise ratios .

Notes

  • SHELX References : Cite SHELXL/SHELXS for crystallography .
  • Safety Protocols : Adopt handling practices from 3,4-dichlorophenyl isocyanate guidelines .
  • Data Reproducibility : Share raw crystallographic data (CIF files) in supplementary materials.

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